Poly(ethylene glycol) diacrylate (PEGDA, CAS 26570-48-9) is a highly versatile, hydrophilic, homobifunctional macromer widely procured for the synthesis of advanced hydrogels and photocurable resins. Featuring a polyethylene glycol backbone terminated with highly reactive acrylate groups, PEGDA undergoes rapid free-radical polymerization under UV or visible light in the presence of a photoinitiator . Its primary procurement value lies in its exceptional water solubility, biocompatibility, and the ability to precisely tune the crosslink density—and thereby the mechanical and swelling properties of the resulting network—by selecting specific molecular weights (e.g., MW 400 vs. MW 3400) . This makes PEGDA a foundational precursor for 3D bioprinting, tissue engineering scaffolds, and flexible, hydrophilic industrial coatings.
Substituting PEGDA with standard short-chain hydrophobic diacrylates, such as 1,6-hexanediol diacrylate (HDDA), drastically reduces the network's water affinity, eliminating the ability to form functional hydrogels and fundamentally altering the material's degradation profile [1]. Conversely, substituting PEGDA with its closest structural analog, poly(ethylene glycol) dimethacrylate (PEGDMA), introduces steric hindrance at the reactive terminal sites[2]. This steric bulk significantly slows down polymerization kinetics. In high-throughput stereolithography (SLA) printing or time-sensitive live-cell encapsulation, the slower curing rate of methacrylates can lead to print failure, cell settling, or increased UV-induced cytotoxicity, making the exact specification of the unhindered acrylate end-groups in PEGDA critical for rapid-cure applications [2].
PEGDA (CAS 26570-48-9) is preferred over its dimethacrylate analog (PEGDMA) in applications requiring rapid curing. The absence of the methyl group on the acrylate terminal ends significantly reduces steric hindrance, allowing PEGDA to undergo free-radical photopolymerization at a much faster rate than PEGDMA [1].
| Evidence Dimension | Polymerization kinetics and steric hindrance |
| Target Compound Data | PEGDA (Acrylate end groups, low steric hindrance, rapid chain-growth propagation) |
| Comparator Or Baseline | PEGDMA (Methacrylate end groups, higher steric hindrance, slower propagation) |
| Quantified Difference | Acrylate-terminated PEGDA achieves gelation significantly faster than methacrylate-terminated PEGDMA under identical photoinitiator concentrations. |
| Conditions | Free-radical photopolymerization (e.g., UV/SLA printing). |
Rapid curing is essential in stereolithography (SLA) to achieve high-resolution prints and minimize UV exposure time when encapsulating live cells.
When formulating degradable or swellable polymer networks, PEGDA imparts critical hydrophilicity that standard aliphatic crosslinkers lack. Comparative studies show that increasing the ratio of PEGDA to 1,6-hexanediol diacrylate (HDDA) in copolymer networks dramatically increases equilibrium water absorption and accelerates hydrolytic mass loss [1].
| Evidence Dimension | Equilibrium water uptake and mass loss rate |
| Target Compound Data | High PEGDA-ratio networks (Highly hydrophilic, rapid water uptake) |
| Comparator Or Baseline | 100% HDDA networks (Hydrophobic, minimal water uptake) |
| Quantified Difference | Shifting from a pure HDDA network to a PEGDA-rich blend fundamentally transitions the material from a rigid, hydrophobic plastic to a swellable, degradable hydrogel. |
| Conditions | In vitro aqueous degradation over 8 weeks. |
Procurement of PEGDA is necessary when formulating hydrogels for drug delivery or tissue scaffolds where controlled swelling and aqueous permeability are required.
A defining procurement advantage of PEGDA is the ability to precisely tune the mechanical properties of the resulting hydrogel by selecting specific molecular weights. Lower molecular weight PEGDA (e.g., MW 400) yields a higher crosslink density, resulting in stiffer networks, whereas higher molecular weight variants produce softer, more elastic gels.
| Evidence Dimension | Crosslink density and mechanical stiffness |
| Target Compound Data | Low MW PEGDA (High crosslink density, rigid mechanical response) |
| Comparator Or Baseline | High MW PEGDA (Low crosslink density, highly elastic response) |
| Quantified Difference | Adjusting the precursor molecular weight allows engineers to sweep the compressive modulus across orders of magnitude without changing the underlying chemistry. |
| Conditions | Standardized aqueous hydrogel formulation and free-radical curing. |
Allows buyers to precisely match the mechanical stiffness of the hydrogel to the target application, such as rigid cartilage scaffolds vs. soft tissue matrices.
Due to its rapid photopolymerization kinetics and lack of steric hindrance compared to methacrylates, PEGDA is the ideal crosslinking resin for high-resolution 3D bioprinting. Its fast curing prevents cell settling and structural collapse during layer-by-layer fabrication[1].
Leveraging its molecular-weight-dependent crosslink density, PEGDA is procured to fabricate extracellular matrix (ECM) mimics. Buyers can select specific molecular weights to precisely match the mechanical stiffness required for different cell types, from rigid bone scaffolds to soft tissue matrices .
The high hydrophilicity and tunable swelling behavior of PEGDA networks make it a superior choice over hydrophobic crosslinkers (like HDDA) for encapsulating and controlling the diffusion rate of therapeutic proteins and small molecules in aqueous environments[2].
Corrosive;Irritant